molecular formula C20H19F3N2O4S B4790174 5-OXO-5-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]PENTANOIC ACID

5-OXO-5-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]PENTANOIC ACID

Cat. No.: B4790174
M. Wt: 440.4 g/mol
InChI Key: JTAIJDFBFMUEMF-UHFFFAOYSA-N
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Description

5-OXO-5-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]PENTANOIC ACID is a complex organic compound with a molecular formula of C20H19F3N2O4S It is characterized by the presence of a trifluoromethyl group, a cyclopenta[b]thiophene ring, and a pentanoic acid moiety

Preparation Methods

The synthesis of 5-OXO-5-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]PENTANOIC ACID involves multiple steps, typically starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through a series of cyclization reactions, followed by the introduction of the trifluoromethyl group and the anilino carbonyl moiety. The final step involves the formation of the pentanoic acid group under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the thiophene ring allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl groups in the compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group and the anilino carbonyl moiety can participate in substitution reactions, often under the influence of catalysts or specific reaction conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and specific temperature and pressure settings. .

Scientific Research Applications

5-OXO-5-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]PENTANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-OXO-5-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]PENTANOIC ACID exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group and the anilino carbonyl moiety can interact with enzymes or receptors, modulating their activity. The cyclopenta[b]thiophene ring may also play a role in stabilizing these interactions, leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds include those with trifluoromethyl groups, anilino carbonyl moieties, or cyclopenta[b]thiophene rings. Examples include:

Properties

IUPAC Name

5-oxo-5-[[3-[[3-(trifluoromethyl)phenyl]carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O4S/c21-20(22,23)11-4-1-5-12(10-11)24-18(29)17-13-6-2-7-14(13)30-19(17)25-15(26)8-3-9-16(27)28/h1,4-5,10H,2-3,6-9H2,(H,24,29)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAIJDFBFMUEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-OXO-5-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]PENTANOIC ACID
Reactant of Route 2
5-OXO-5-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]PENTANOIC ACID
Reactant of Route 3
Reactant of Route 3
5-OXO-5-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]PENTANOIC ACID
Reactant of Route 4
5-OXO-5-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]PENTANOIC ACID
Reactant of Route 5
Reactant of Route 5
5-OXO-5-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]PENTANOIC ACID
Reactant of Route 6
5-OXO-5-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]PENTANOIC ACID

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